molecular formula C15H21N3O3 B2398882 ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate CAS No. 2034380-98-6

ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate

Cat. No.: B2398882
CAS No.: 2034380-98-6
M. Wt: 291.351
InChI Key: NNCGNQLTUWMMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been studied in detail. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques and Characterization : Research has demonstrated effective synthesis routes for pyrazole derivatives, highlighting methodologies that could potentially apply to the synthesis of "ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate". For example, the direct synthesis of substituted pyrazole through a 3+2 annulation method, employing techniques like the Knoevenagel approach, provides a foundational methodology for creating complex chemical structures. This process involves cyclocondensation reactions and has been applied to synthesize novel pyrazole derivatives characterized by spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, along with single crystal X-ray diffraction studies (S. Naveen et al., 2021).

Applications in Biological Studies

Antifungal and Antimicrobial Activity : Several studies have explored the synthesis of pyrazole amide derivatives, investigating their antifungal activities. This includes designing and synthesizing a series of novel pyrazole amide derivatives through multi-step reactions and evaluating their antifungal activity. The findings suggest that certain compounds exhibited moderate antifungal activity, which indicates the potential of similar structures in developing antifungal agents (Jin-Xia Mu et al., 2016).

Chemical Structure Analysis

Crystal Structure and DFT Calculations : The detailed study of crystal structures and DFT (Density Functional Theory) calculations can provide deep insights into the molecular properties of chemical compounds. For instance, research on the synthesis, characterization, and crystal structure of pyrazole derivatives offers a glimpse into how these compounds are stabilized by intermolecular interactions, such as hydrogen bonding and π•••π stacking interactions. Such studies are crucial for understanding the physicochemical properties of chemical compounds, potentially including "this compound" (S. Naveen et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Mechanism of Action

Target of Action

The primary targets of ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate are vasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, mycobacterium tuberculosis H37RV, lung cancer tumors A549 and H322b, HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, immune response, and cell proliferation .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it acts as an antagonist for vasopressin 1b and fibrinogen receptors, inhibiting their normal function . It also acts as a positive allosteric modulator for glutamate receptors GluN2A and mGluR5, enhancing their activity .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the catalytic activity of HIV-1 integrase, TANKs, and polyADP-ribose polymerase PARP-1, thereby disrupting the replication of HIV-1 . It also inhibits the growth of mycobacterium tuberculosis H37RV and lung cancer tumors A549 and H322b .

Pharmacokinetics

Some derivatives of this compound have shown excellent anti-hbv activity, low cytotoxicity, and accepted oral pk profiles .

Result of Action

The result of the compound’s action is the inhibition of the growth of certain pathogens and cancer cells, as well as the modulation of neurotransmission and blood clotting . This can lead to potential therapeutic effects in the treatment of various diseases, including infections, cancer, and neurological disorders .

Properties

IUPAC Name

ethyl 4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-2-21-15(20)6-5-14(19)17-7-8-18-12(10-17)9-13(16-18)11-3-4-11/h9,11H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCGNQLTUWMMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN2C(=CC(=N2)C3CC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.